molecular formula C17H15BrN2O3 B3020817 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide CAS No. 1421466-05-8

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide

Cat. No.: B3020817
CAS No.: 1421466-05-8
M. Wt: 375.222
InChI Key: LHCUTESUSRQUAP-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide is a synthetic organic compound with the molecular formula C17H15BrN2O3 and a molecular weight of 375.22 g/mol. This compound is characterized by the presence of a bromine atom, a methoxyphenoxy group, and a nicotinamide moiety, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Alkyne Formation: The formation of the but-2-yn-1-yl group through a coupling reaction.

    Methoxyphenoxy Group Introduction: The attachment of the methoxyphenoxy group to the alkyne intermediate.

    Nicotinamide Coupling: The final step involves coupling the intermediate with nicotinamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)nicotinamide: Similar structure with a hydroxy group instead of a methoxy group.

    5-bromo-N-(4-(2-ethoxyphenoxy)but-2-yn-1-yl)nicotinamide: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide is unique due to the presence of the methoxyphenoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[4-(2-methoxyphenoxy)but-2-ynyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-22-15-6-2-3-7-16(15)23-9-5-4-8-20-17(21)13-10-14(18)12-19-11-13/h2-3,6-7,10-12H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCUTESUSRQUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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